2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide
Description
2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide is a tertiary acetamide derivative characterized by an ethyl group, a 4-methylsulfanyl-benzyl substituent, and an amino group on the acetamide backbone.
Properties
IUPAC Name |
2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJNVRPHYJSQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)SC)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide typically involves the reaction of 2-aminoacetamide with N-ethyl-N-(4-methylsulfanyl-benzyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research indicates that 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Study Findings :
- Compounds derived from similar structures showed varying degrees of inhibition against Staphylococcus aureus and Escherichia coli.
- The compound's structure allows it to interfere with bacterial growth by targeting specific metabolic pathways, potentially through inhibition of carbonic anhydrases (CAs) which are crucial for bacterial survival .
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. In particular, derivatives of this compound have shown promising results in inducing apoptosis in cancer cell lines.
- Mechanism of Action :
- It was observed that certain derivatives could induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the percentage of annexin V-FITC-positive cells, indicating late-stage apoptosis .
- The selectivity for cancer cells over normal cells suggests potential for therapeutic applications in oncology.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that compounds with similar structural motifs exhibited zones of inhibition comparable to standard antibiotics like ampicillin and tetracycline .
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide | 20 | Staphylococcus aureus |
| Derivative A | 22 | Escherichia coli |
| Derivative B | 24 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties, derivatives were tested on MDA-MB-231 cells. The results showed that certain compounds significantly increased apoptotic cell death compared to controls:
| Compound | % Apoptosis Induction |
|---|---|
| Compound A (similar structure) | 22% |
| Compound B (similar structure) | 30% |
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide involves its interaction with specific molecular targets. The amino and ethyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. The methylsulfanyl group can undergo metabolic transformations, influencing the compound’s activity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities between 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide and its analogs:
Biological Activity
2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, focusing on antibacterial, anticancer, and enzyme inhibition activities.
The compound is characterized by the following molecular structure:
- Molecular Formula : C12H16N2OS
- Molecular Weight : 240.34 g/mol
Antibacterial Activity
Numerous studies have investigated the antibacterial potential of 2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide and its derivatives. The compound exhibits activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. aureus | 75 µM |
| B. subtilis | 25 µM (lower than levofloxacin) |
| S. typhi | 50 µM |
Research indicates that derivatives of this compound show comparable or superior antibacterial activity compared to standard antibiotics like levofloxacin, particularly against Bacillus subtilis and Staphylococcus aureus .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly in breast cancer cell lines such as MDA-MB-231.
- Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by a significant increase in annexin V-FITC positive cells, indicating late apoptosis .
| Cell Line | Apoptosis Induction (%) |
|---|---|
| MDA-MB-231 | Increased by 22-fold compared to control |
Inhibition of carbonic anhydrase IX (CA IX) has been noted, with IC50 values ranging from 10.93 to 25.06 nM, showcasing selectivity over CA II . This selectivity is crucial for minimizing side effects in cancer therapy.
Enzyme Inhibition
The compound's interaction with various enzymes has been a focal point of research:
- Carbonic Anhydrase Inhibition : Significant inhibition against CA IX was observed, which is relevant for both cancer treatment and bacterial growth interference.
| Enzyme | IC50 Value (nM) |
|---|---|
| CA IX | 10.93 - 25.06 |
| CA II | 1.55 - 3.92 |
This dual activity suggests potential therapeutic applications in both oncology and infectious diseases .
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound exhibited notable bacteriostatic effects against E. coli and S. aureus, with MIC values significantly lower than traditional antibiotics .
- Cancer Cell Study : In vitro studies on MDA-MB-231 cells showed that treatment with the compound led to a marked increase in apoptotic cells, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
